

# Diacetamide (CAS No. 625-77-4): A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Diacetamide**

Cat. No.: **B036884**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth overview of **diacetamide** (CAS No. 625-77-4), a versatile organic compound with significant applications in chemical synthesis and materials science. This document consolidates critical information on its chemical and physical properties, spectroscopic data, and safety and handling protocols. Detailed experimental methodologies for its synthesis and key reactions, including hydrolysis and amide exchange, are presented. Furthermore, this guide explores its role as a bidentate chelating agent and its utility as a precursor in the synthesis of bioactive molecules.

## Core Properties of Diacetamide

**Diacetamide**, systematically named N-acetylacetamide, is a white crystalline solid at room temperature.<sup>[1]</sup> It is an imide, characterized by the presence of two acetyl groups attached to a nitrogen atom.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **diacetamide** is presented in Table 1.

Table 1: Physical and Chemical Properties of **Diacetamide**

| Property                     | Value                                         | Reference(s) |
|------------------------------|-----------------------------------------------|--------------|
| Molecular Formula            | C <sub>4</sub> H <sub>7</sub> NO <sub>2</sub> | [2][3]       |
| Molecular Weight             | 101.11 g/mol                                  | [2][3]       |
| Appearance                   | White crystalline powder or chunks            | [1][3]       |
| Melting Point                | 75.5-76.5 °C                                  | [3][4]       |
| Boiling Point                | 222-223 °C                                    | [3][4]       |
| Density                      | 1.215 g/cm <sup>3</sup>                       |              |
| Flash Point                  | 101.8 °C                                      | [3]          |
| Water Solubility             | Soluble                                       | [5]          |
| Solubility in Other Solvents | Soluble in ethanol and ether                  | [5]          |
| pKa                          | 12.15 ± 0.46 (Predicted)                      | [3]          |

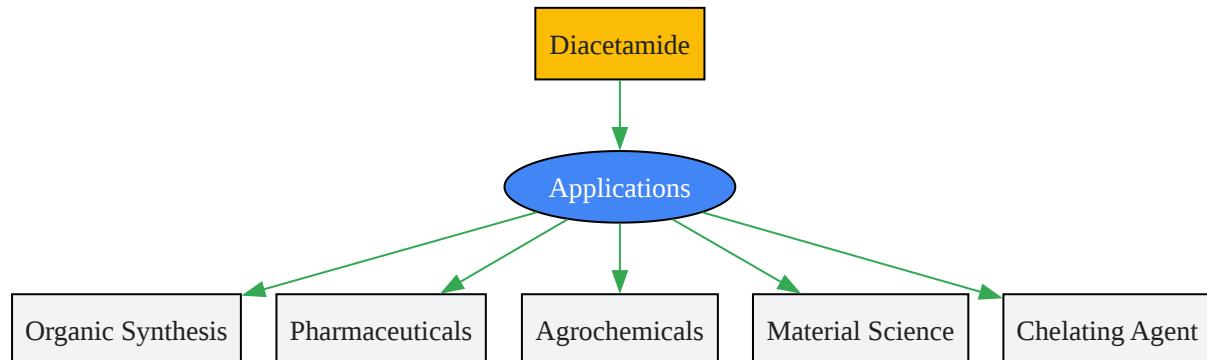
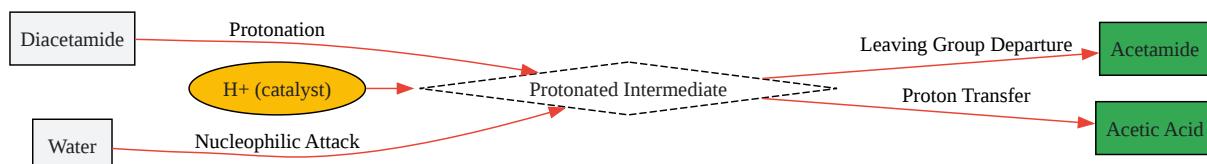
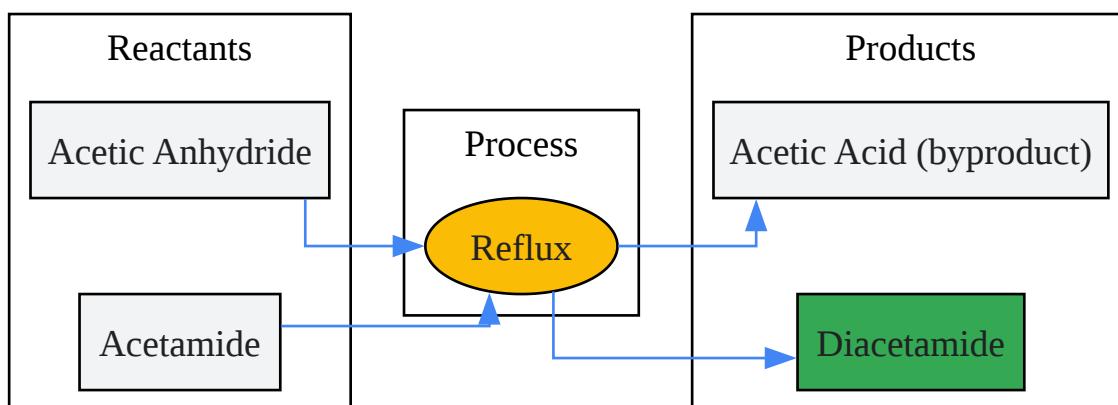
## Spectroscopic Data

The structural elucidation of **diacetamide** is supported by various spectroscopic techniques. A summary of key spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for **Diacetamide**

| Technique                  | Key Data/Observations                                    | Reference(s) |
|----------------------------|----------------------------------------------------------|--------------|
| <sup>1</sup> H NMR         | Spectra available for reference.                         | [6]          |
| <sup>13</sup> C NMR        | Spectra available for reference.                         | [6]          |
| Infrared (IR) Spectroscopy | IR spectrum available from NIST.                         | [7][8]       |
| Mass Spectrometry (MS)     | Mass spectrum (electron ionization) available from NIST. | [7]          |

# Synthesis and Reactions of Diacetamide




**Diacetamide** can be synthesized through several methods, with the acetylation of acetamide being a common laboratory procedure. It undergoes typical reactions of amides, such as hydrolysis and amide exchange.

## Synthesis of Diacetamide from Acetic Anhydride

A general method for the synthesis of amides involves the reaction of an amine with an acid anhydride.<sup>[9]</sup> While a specific detailed protocol for **diacetamide** synthesis from acetamide and acetic anhydride was not found in the immediate search results, a representative procedure can be adapted from the synthesis of acetamide from ammonia and acetic anhydride.<sup>[9]</sup>

### Experimental Protocol: Synthesis of **Diacetamide** (Representative)

- Materials: Acetic anhydride, acetamide, and a suitable catalyst (e.g., a catalytic amount of a strong acid or base, though the reaction can also proceed without a catalyst).
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of acetamide and acetic anhydride.
  - Heat the mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
  - After the reaction is complete, cool the mixture to room temperature.
  - The excess acetic anhydride and acetic acid byproduct can be removed by distillation under reduced pressure.
  - The crude **diacetamide** can be purified by recrystallization from a suitable solvent, such as methanol.<sup>[3]</sup>
- Work-up and Purification: The purification method may vary depending on the scale and purity requirements. Recrystallization is a common technique for solid products.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Amide exchange reaction: a simple and efficient CuO catalyst for diacetamide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. nitt.edu [nitt.edu]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Diacetamide (CAS No. 625-77-4): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b036884#diacetamide-cas-number-625-77-4-information]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)